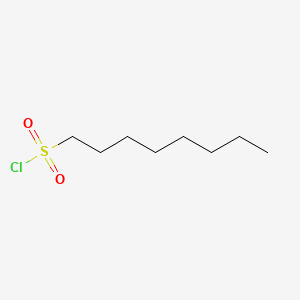
Ethyl 1,3-dithiane-2-carboxylate
Vue d'ensemble
Description
Ethyl 1,3-dithiane-2-carboxylate is a synthetic compound used in the synthesis of organic compounds . It is an α-keto acid equivalent and a bulky equivalent of acetate . It participates in syn-selective aldol reactions .
Synthesis Analysis
Ethyl 1,3-dithiane-2-carboxylate can be prepared from the reaction of ethyl diethoxyacetate and 1,3-propanedithiol in the presence of BF3/Et2O . It is used in asymmetric synthesis to produce chiral products from achiral starting materials .Molecular Structure Analysis
The molecular formula of Ethyl 1,3-dithiane-2-carboxylate is C7H12O2S2 . The molecular weight is 192.299 . The IUPAC Standard InChI is InChI=1S/C7H12O2S2/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3 .Chemical Reactions Analysis
Ethyl 1,3-dithiane-2-carboxylate participates in syn-selective aldol reactions . It undergoes asymmetric oxidation to give trans bis-sulfoxide . The desulfurization reaction of ethyl 1,3-dithiane-2-carboxylate produces a mixture of the two possible stereoisomers of the product .Physical And Chemical Properties Analysis
The refractive index of Ethyl 1,3-dithiane-2-carboxylate is n20/D 1.539 (lit.) . The boiling point is 75-77 °C/0.2 mmHg (lit.) . The density is 1.22 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Syn-Selective Aldol Reactions
Ethyl 1,3-dithiane-2-carboxylate is used in syn-selective aldol reactions . Aldol reactions are a powerful tool in organic chemistry for the formation of carbon-carbon bonds, and the syn-selectivity can be crucial for the stereochemistry of the resulting compounds .
Asymmetric Oxidation
This compound undergoes asymmetric oxidation to give trans bis-sulfoxide . Asymmetric oxidation is a key process in the synthesis of many pharmaceuticals and natural products, and the formation of trans bis-sulfoxide can be an important step in these syntheses .
Generation of Carbanion
Ethyl 1,3-dithiane-2-carboxylate is used to generate carbanion, which finds application in the preparation of alpha-keto esters . Alpha-keto esters are valuable intermediates in organic synthesis, and the generation of carbanion is a critical step in their preparation .
Safety And Hazards
Orientations Futures
Ethyl 1,3-dithiane-2-carboxylate has potential applications in the synthesis of organic compounds . Its use in asymmetric synthesis to produce chiral products from achiral starting materials and its role in syn-selective aldol reactions suggest that it could be a valuable tool in the development of new synthetic methodologies.
Propriétés
IUPAC Name |
ethyl 1,3-dithiane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S2/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEDZEVDORCLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1SCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174427 | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,3-dithiane-2-carboxylate | |
CAS RN |
20462-00-4 | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20462-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020462004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 1,3-DITHIANE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRA87T4JKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary synthetic application of ethyl 1,3-dithiane-2-carboxylate?
A1: Ethyl 1,3-dithiane-2-carboxylate acts as a masked acyl anion equivalent, enabling the synthesis of α-ketocarboxylic acid derivatives. [, , , , , , , ] Specifically, it allows for the installation of an α-ketoester unit, a crucial structural motif in various natural products and pharmaceuticals. [, ]
Q2: How does phase-transfer catalysis improve the preparation and alkylation of ethyl 1,3-dithiane-2-carboxylate?
A2: Phase-transfer catalysis (PTC) offers significant advantages in both the synthesis and alkylation reactions of ethyl 1,3-dithiane-2-carboxylate. [, , ] PTC allows the use of inexpensive starting materials and facilitates high-yield transformations under milder conditions compared to traditional methods. []
Q3: Can you elaborate on the use of ethyl 1,3-dithiane-2-carboxylate in synthesizing 3-Deoxy-D-manno-2-octulosonic Acid (Kdo)?
A3: Ethyl 1,3-dithiane-2-carboxylate plays a critical role in the chemical synthesis of Kdo. [, ] It reacts with a protected D-mannofuranose-5,6-cyclic sulfate, ultimately leading to the introduction of the α-ketoester moiety found in Kdo. [, ]
Q4: How does the structure of ethyl 1,3-dithiane-2-carboxylate facilitate its use as a reagent for umpolung?
A4: The 1,3-dithiane ring in ethyl 1,3-dithiane-2-carboxylate can be deprotonated under specific conditions, generating a nucleophilic carbon atom at the 2-position. This reversed polarity, or umpolung, enables the normally electrophilic carbonyl carbon to act as a nucleophile, allowing for reactions with electrophiles. []
Q5: What are the challenges associated with the asymmetric oxidation of ethyl 1,3-dithiane-2-carboxylate?
A5: While ethyl 1,3-dithiane-2-carboxylate itself can be asymmetrically oxidized, achieving high enantioselectivity can be challenging. [] The resulting bis-sulfoxides are also known to be acid-sensitive, requiring careful workup and purification procedures for optimal yields. []
Q6: Has ethyl 1,3-dithiane-2-carboxylate been utilized in developing pharmaceutical compounds?
A6: Yes, ethyl 1,3-dithiane-2-carboxylate has been employed in the synthesis of a fluorinated analog of the IQNP muscarinic-cholinergic receptor ligand. [] This involved alkylation of the reagent with 1-fluoro-2-bromoethane, followed by several steps to ultimately yield the target compound, which demonstrated promising receptor binding affinity in in vivo studies. []
Q7: Are there any known alternatives or substitutes for ethyl 1,3-dithiane-2-carboxylate in organic synthesis?
A7: While ethyl 1,3-dithiane-2-carboxylate is a widely used reagent, researchers have explored alternatives, including ethyl 1,3-dithiolane-2-carboxylate. [, ] The choice between these reagents often depends on the specific synthetic target and reaction conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)



